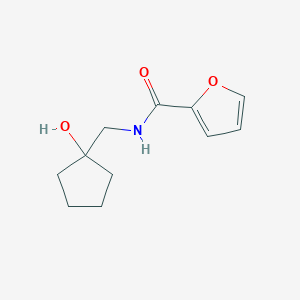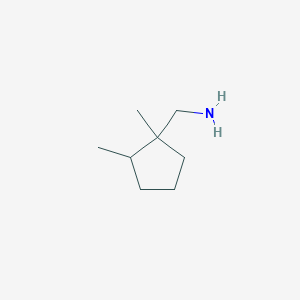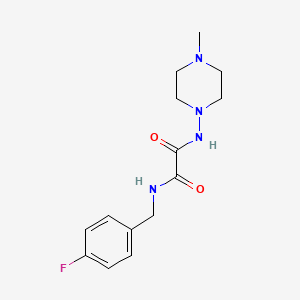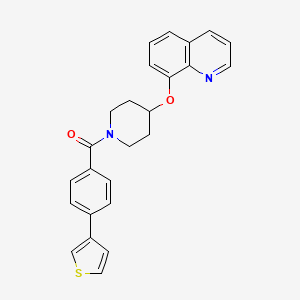![molecular formula C23H20N4O3S B2887449 1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-(m-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 872688-31-8](/img/no-structure.png)
1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-(m-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, with two nitrogen atoms at positions 1 and 3 of the six-member ring . The specific substitutions on this pyrimidine derivative suggest potential biological activity, but without specific studies, it’s hard to predict.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the pyrimidine ring, with various substitutions at the 1, 3, 5, and 7 positions. The presence of the phenylethyl and tolyl groups suggest potential for interesting chemical properties and interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted to some extent from its structure. For example, the presence of the aromatic rings in this compound suggest that it would be relatively stable and possibly flat in structure. The various substitutions may also affect its solubility, boiling point, melting point, etc .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
One study details the reaction of specific diones with amino and thioxopyrimidinones in boiling acetic acid, leading to the synthesis of complex heterocyclic compounds. The newly synthesized compounds were analyzed using chemical and spectroscopic methods, highlighting the potential for creating diverse chemical entities with unique properties (Hassaneen et al., 2003).
Regioselective Amination
Another study focuses on the regioselective amination of condensed pyrimidines, demonstrating the ability to selectively introduce amino groups into specific positions of the pyrimidine ring. This process plays a crucial role in the modification and functionalization of pyrimidine derivatives, opening avenues for the development of new chemical entities with tailored properties (Gulevskaya et al., 1994).
Green Synthesis Approaches
Research into environmentally friendly synthesis methods has led to the development of reactions catalyzed by thiourea dioxide in aqueous media. This approach offers several advantages, including the use of an inexpensive, recyclable catalyst, easier work-up, milder reaction conditions, and an overall more environmentally benign nature. Such methodologies are crucial for sustainable chemical synthesis (Verma & Jain, 2012).
Biological and Antitumor Activities
The exploration of biological and antitumor activities of pyrimidine derivatives is another significant application. Studies have identified certain derivatives as potential inhibitors of specific receptors, such as FGFR1, indicating their usefulness in cancer treatment. These compounds have shown promising results in vitro against various cancer cell lines, suggesting their potential as therapeutic agents (Ye et al., 2015).
Advanced Material Applications
Research into the photophysical properties and pH-sensing applications of pyrimidine-phthalimide derivatives demonstrates the versatility of pyrimidine-based compounds. These studies showcase the ability to tune photophysical properties through molecular design, offering potential applications in colorimetric pH sensors and optoelectronic devices (Yan et al., 2017).
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-(m-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 2-amino-4,6-dimethylpyrimidine with 2,4-dichloro-5-methylpyrimidine, followed by reaction with m-toluidine and 2-oxo-2-phenylethylthiol. The resulting intermediate is then cyclized to form the final product.", "Starting Materials": [ "2-amino-4,6-dimethylpyrimidine", "2,4-dichloro-5-methylpyrimidine", "m-toluidine", "2-oxo-2-phenylethylthiol" ], "Reaction": [ "Step 1: Condensation of 2-amino-4,6-dimethylpyrimidine with 2,4-dichloro-5-methylpyrimidine in the presence of a base such as potassium carbonate to form 2-amino-4,6-dimethyl-5-methylpyrimido[4,5-d]pyrimidine", "Step 2: Reaction of 2-amino-4,6-dimethyl-5-methylpyrimido[4,5-d]pyrimidine with m-toluidine in the presence of a base such as sodium hydride to form 1,3-dimethyl-5-(m-tolyl)-7-(m-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione", "Step 3: Reaction of 1,3-dimethyl-5-(m-tolyl)-7-(m-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione with 2-oxo-2-phenylethylthiol in the presence of a base such as potassium carbonate to form 1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-(m-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione", "Step 4: Cyclization of 1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-(m-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione in the presence of a base such as sodium hydride to form the final product" ] } | |
CAS-Nummer |
872688-31-8 |
Molekularformel |
C23H20N4O3S |
Molekulargewicht |
432.5 |
IUPAC-Name |
1,3-dimethyl-7-(3-methylphenyl)-5-phenacylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H20N4O3S/c1-14-8-7-11-16(12-14)19-24-20-18(22(29)27(3)23(30)26(20)2)21(25-19)31-13-17(28)15-9-5-4-6-10-15/h4-12H,13H2,1-3H3 |
InChI-Schlüssel |
ZQEZOPGNATVAMG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=NC3=C(C(=N2)SCC(=O)C4=CC=CC=C4)C(=O)N(C(=O)N3C)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(4-tert-butylphenyl)(cyano)methyl]-2-(N-methylmethanesulfonamido)acetamide](/img/structure/B2887367.png)
![2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide](/img/structure/B2887368.png)
![[(3As,6E,10Z,11aS)-9-acetyloxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B2887370.png)
![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2887372.png)
![5-Oxo-7a-phenyl-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B2887375.png)

![[2-(2-Ethoxyphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2887377.png)
![[4-(Thiophen-3-yl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B2887379.png)

![2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanamine](/img/structure/B2887383.png)
![3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid](/img/structure/B2887384.png)

